Ethyl 6-(chloromethyl)-1-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-(chloromethyl)-1-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a chloromethyl group, a nitrophenyl group, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(chloromethyl)-1-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with urea and an appropriate aldehyde under acidic conditions to form the tetrahydropyrimidine ring. The chloromethyl and nitrophenyl groups are then introduced through subsequent substitution reactions using chloromethylating and nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(chloromethyl)-1-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(chloromethyl)-1-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 6-(chloromethyl)-1-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(bromomethyl)-1-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-(chloromethyl)-1-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 6-(chloromethyl)-1-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the specific positioning of the chloromethyl and nitrophenyl groups, which can significantly influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C15H16ClN3O5 |
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Molecular Weight |
353.76 g/mol |
IUPAC Name |
ethyl 4-(chloromethyl)-3-methyl-6-(3-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H16ClN3O5/c1-3-24-14(20)12-11(8-16)18(2)15(21)17-13(12)9-5-4-6-10(7-9)19(22)23/h4-7,13H,3,8H2,1-2H3,(H,17,21) |
InChI Key |
RJZJTLJKAMNHIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC(=CC=C2)[N+](=O)[O-])C)CCl |
Origin of Product |
United States |
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